Ozagrel sodium is a synthetic compound classified as a thromboxane A2 synthase inhibitor [, , , , , ]. It is primarily used in scientific research to investigate the role of thromboxane A2 in various biological processes and disease models [, , , , ]. Thromboxane A2 is a lipid mediator involved in platelet aggregation, vasoconstriction, and inflammation. By inhibiting its synthesis, Ozagrel sodium provides a valuable tool for studying these processes.
Related Compounds
Thromboxane A2 (TXA2)
Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator. It plays a crucial role in thrombosis and inflammation. [, ]
Relevance: Ozagrel sodium, a thromboxane A2 synthase inhibitor, exerts its therapeutic effects by inhibiting the synthesis of TXA2. By blocking TXA2 production, ozagrel sodium helps prevent platelet aggregation and vasoconstriction, ultimately contributing to its neuroprotective and antithrombotic effects. [, , ]
Thromboxane B2 (TXB2)
Compound Description: Thromboxane B2 (TXB2) is a stable metabolite of TXA2. Measuring TXB2 levels serves as an indicator of TXA2 synthesis and platelet activation. [, ]
Relevance: Studies have shown that ozagrel sodium treatment effectively reduces TXB2 levels in various models of ischemia and inflammation, confirming its ability to inhibit TXA2 synthesis. [, ] By reducing TXB2 levels, ozagrel sodium indirectly reflects its impact on inhibiting the formation of TXA2.
6-keto-Prostaglandin F1α (6-keto-PGF1α)
Compound Description: 6-keto-Prostaglandin F1α (6-keto-PGF1α) is a stable metabolite of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. [, , ]
Relevance: The ratio of TXB2 to 6-keto-PGF1α serves as a marker for the balance between pro-thrombotic and anti-thrombotic factors. Ozagrel sodium treatment not only reduces TXB2 levels but also favorably influences the TXB2/6-keto-PGF1α ratio by increasing 6-keto-PGF1α levels, indicating a shift towards an anti-thrombotic state. This effect highlights the potential of ozagrel sodium in mitigating thrombotic complications. [, , ]
Calcitonin Gene-Related Peptide (CGRP)
Compound Description: Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide with potent vasodilatory effects. It plays a protective role in cerebral ischemia by counteracting vasoconstriction. []
Relevance: Research indicates that ozagrel sodium treatment can modulate the levels of CGRP in brain tissues following cerebral ischemia, potentially contributing to its neuroprotective effects by enhancing vasodilation and improving blood flow. []
Endothelin-1 (ET-1)
Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of cerebral ischemia. []
Relevance: Studies have shown that ozagrel sodium can modulate ET-1 levels in brain tissues following cerebral ischemia, suggesting that it might exert neuroprotective effects partly by counteracting ET-1-mediated vasoconstriction and improving blood flow. []
Nitric Oxide (NO)
Compound Description: Nitric oxide (NO) is a signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune regulation. While NO is typically considered beneficial, excessive NO production can be detrimental in certain conditions. [, ]
Relevance: Research on ozagrel sodium has shown that it can influence NO levels and the activity of nitric oxide synthase (NOS), the enzyme responsible for NO synthesis, in models of myocardial ischemia. This modulation of NO signaling may contribute to the protective effects of ozagrel sodium in cardiovascular conditions. [, ]
Matrix Metalloproteinase 9 (MMP-9)
Compound Description: Matrix metalloproteinase 9 (MMP-9) is an enzyme involved in the breakdown of extracellular matrix components. While essential for tissue remodeling, excessive MMP-9 activity contributes to various pathological conditions, including cerebral infarction. []
Relevance: Studies have demonstrated that ozagrel sodium treatment can reduce serum MMP-9 levels in patients with acute cerebral infarction, suggesting that ozagrel sodium might exert neuroprotective effects by mitigating MMP-9-mediated tissue damage. []
Low-Molecular-Weight Heparin (LMWH)
Compound Description: Low-molecular-weight heparin (LMWH) is an anticoagulant medication commonly used to prevent and treat blood clots. [, , ]
Relevance: Several studies have investigated the combined use of ozagrel sodium with LMWH in treating acute cerebral infarction. Results suggest that this combination therapy might provide synergistic effects in improving clinical outcomes, likely due to their complementary mechanisms in inhibiting platelet activation and coagulation. [, , ]
Aspirin
Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and antiplatelet properties. It acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and thromboxanes. [, , ]
Relevance: Numerous studies have explored the combined use of ozagrel sodium with aspirin in managing acute cerebral infarction. While both drugs exhibit antiplatelet effects, they target different pathways in platelet activation. Findings suggest that this combination might offer superior efficacy compared to monotherapy, potentially by targeting multiple stages of platelet aggregation. [, , ]
Edaravone
Compound Description: Edaravone is a free radical scavenger that protects neurons from oxidative stress and apoptosis. It is used in the treatment of acute ischemic stroke. [, , , ]
Relevance: Several studies have investigated the combined use of ozagrel sodium with edaravone in acute cerebral infarction, demonstrating potential synergistic neuroprotective effects. By combining their distinct mechanisms of action, these drugs may provide a more comprehensive approach to mitigating ischemic injury. [, , , ]
Source and Classification
Ozagrel sodium is derived from the modification of natural compounds through synthetic processes. Its classification falls under the category of thromboxane A2 inhibitors, which are crucial in managing cardiovascular diseases by preventing platelet aggregation and promoting vasodilation.
Synthesis Analysis
The synthesis of ozagrel sodium involves several chemical reactions, primarily utilizing acetonitrile as a solvent and azodiisobutyronitrile as an initiator. The process includes:
Bromination Reaction:
Methyl cinnamyl acetoacetic ester reacts with N-bromo-succinimide to yield bromomethyl ethyl cinnamate.
Reaction conditions: Acetonitrile solvent, initiation by azodiisobutyronitrile.
Condensation Reaction:
Bromomethyl ethyl cinnamate undergoes a condensation reaction with imidazoles using sodium hydroxide as an acid binding agent in tetrahydrofuran.
This step produces imidazolmethyl ethyl cinnamate.
Hydrolysis:
The final step involves basic hydrolysis of imidazolmethyl ethyl cinnamate to obtain ozagrel sodium.
This method enhances yield and purity while minimizing toxic by-products.
Ozagrel sodium has a complex molecular structure characterized by its specific functional groups that facilitate its pharmacological action. The molecular formula is C16H18N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
Core Structure: The compound features an imidazole ring, which is essential for its interaction with thromboxane A2 receptors.
Functional Groups: The presence of ester and carboxylic acid functionalities contributes to its solubility and bioactivity.
Molecular Weight: The molecular weight of ozagrel sodium is approximately 350.39 g/mol.
3D Structure
The three-dimensional conformation of ozagrel sodium allows for optimal binding to its target enzymes, enhancing its efficacy as a thromboxane A2 synthesis inhibitor.
Chemical Reactions Analysis
Ozagrel sodium participates in several chemical reactions that are pivotal for its therapeutic effects:
Inhibition of Thromboxane A2 Synthesis:
By inhibiting the enzyme cyclooxygenase, ozagrel reduces the formation of thromboxane A2 from arachidonic acid, leading to decreased platelet aggregation and vasodilation.
Reactions with Biological Targets:
Ozagrel interacts with various biological targets, including receptors involved in platelet activation, thereby modulating cardiovascular responses.
Stability in Biological Systems:
The compound exhibits stability under physiological conditions, which is critical for its therapeutic applications.
Mechanism of Action
The mechanism by which ozagrel sodium exerts its effects involves:
Thromboxane A2 Pathway Modulation: Ozagrel inhibits the synthesis of thromboxane A2, leading to reduced platelet aggregation and vasoconstriction.
Vasodilatory Effects: By decreasing thromboxane levels, ozagrel promotes vasodilation, improving blood flow in ischemic tissues.
Clinical Implications: This mechanism is particularly beneficial in treating conditions like ischemic stroke, where enhanced blood flow can mitigate damage due to reduced oxygen supply.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Ozagrel sodium typically appears as a white to off-white powder.
Solubility: It is soluble in organic solvents such as dichloromethane and acetonitrile but has limited solubility in water.
Chemical Properties
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
pH Sensitivity: Ozagrel exhibits varying solubility profiles depending on the pH of the environment, which can influence its bioavailability.
Relevant Data
Melting Point: Approximately 150°C.
Boiling Point: Not specifically defined due to thermal decomposition before boiling.
Applications
Ozagrel sodium has several important applications in medicine:
Ischemic Stroke Management: Primarily used to prevent thromboembolic events in patients suffering from ischemic strokes.
Cardiovascular Disease Treatment: It plays a role in managing various cardiovascular conditions by inhibiting platelet aggregation.
Research Applications: Ozagrel is also utilized in pharmacological studies to investigate thromboxane A2's role in various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oxethazaine is a white powder. (NTP, 1992) Oxethazaine is an amino acid amide. Oxetacaine, also called oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine that conserves its unionized form at low pH levels. Its actions have shown to relieve dysphagia, relieve pain due to reflux, chronic gastritis, and duodenal ulcer. Oxetacaine is approved by Health Canada since 1995 for its use as an antacid combination in over-the-counter preparations. It is also in the list of approved derivatives of herbal products by the EMA.
L-4-hydroxyphenylglycine is the L-enantiomer of 4-hydroxyphenylglycine. It is an enantiomer of a D-4-hydroxyphenylglycine. Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA). Oxfenicine is a natural product found in Daphnia pulex with data available. Oxfenicine is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies oxfenicine acts as a cardioprotective agent during ischemia.
N-(6-propoxy-1H-benzimidazol-2-yl)carbamic acid methyl ester is a member of benzimidazoles and a carbamate ester. Oxibendazole is a polymerase inhibitor in phase III trials for the treatment of helminth intestinal infections. See also: Diethylcarbamazine Citrate; Oxibendazole (component of).
Oxiconazole is an oxime O-ether that is the 2,4-dichlorobenzyl ether of the oxime obtained by formal condensation of hydroxylamine with the carbonyl group of acetopnenone in which the phenyl group is substituted by chlorines at positions 2 and 4, and in which one of the hydrogens of the methyl group is replaced by a 1H-imidazol-1-yl group. An antifungal agent, it is used (generally as the nitrate salt) in creams and powders for the topical treatment of fungal skin infections. It has a role as an antiinfective agent. It is a member of imidazoles, an oxime O-ether, a dichlorobenzene, an imidazole antifungal drug and a conazole antifungal drug. It is a conjugate base of an oxiconazole(1+). Oxiconazole is an antifungal agent that is commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat, and is used in the treatment of various skin infections such as athlete's foot, jock itch and ringworm. Oxiconazole is an Azole Antifungal. Oxiconazole is a broad spectrum imidazole derivative with antifungal activity. Although the exact mechanism of action has yet to be fully elucidated, oxiconazole, like other azole antifungals, most likely inhibits the cytochrome P450-dependent demethylation of lanosterol. This prevents the synthesis of ergosterol which is a crucial component of fungal cell membrane. By disrupting fungal cell membrane synthesis and integrity, oxiconazole alters fungal cell membrane permeability, promotes loss of essential intracellular components and eventually inhibits fungal cell growth. See also: Oxiconazole Nitrate (has salt form).
Oxilorphan is discotninued (DEA controlled substance). Oxilorphan is an opioid antagonist of the morphinan family that was never marketed. It acts as a μ-opioid receptor (MOR) antagonist but a κ-opioid receptor (KOR) partial agonist, and has similar effects to naloxone and around the same potency as an MOR antagonist. Oxilorphan has some weak partial agonist actions at the MOR (with miosis, nausea, dizziness, and some euphoria observed) and can produce hallucinogenic/dissociative effects at sufficient doses, indicative of KOR activation. It was trialed for the treatment of opioid addiction, but was not developed commercially. The KOR agonist effects of oxilorphan are associated with dysphoria, which combined with its hallucinogenic effects, serve to limit its clinical usefulness; indeed, many patients who experienced these side effects refused to take additional doses in clinical trials.